molecular formula C9H10N2S B13604118 (1-methyl-1H-indazol-3-yl)methanethiol

(1-methyl-1H-indazol-3-yl)methanethiol

Cat. No.: B13604118
M. Wt: 178.26 g/mol
InChI Key: GREBRZOVDGANOR-UHFFFAOYSA-N
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Description

(1-Methyl-1H-indazol-3-yl)methanethiol is a sulfur-containing heterocyclic compound characterized by a methanethiol (-CH₂SH) group attached to the 3-position of a 1-methylindazole ring. Indazole derivatives are notable for their biological activity, particularly in pharmaceutical applications, due to their structural similarity to purines and other bioactive heterocycles. The thiol group in this compound enhances its reactivity, enabling participation in disulfide bond formation, metal coordination, and enzymatic interactions.

Properties

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

(1-methylindazol-3-yl)methanethiol

InChI

InChI=1S/C9H10N2S/c1-11-9-5-3-2-4-7(9)8(6-12)10-11/h2-5,12H,6H2,1H3

InChI Key

GREBRZOVDGANOR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)CS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-indazol-3

Comparison with Similar Compounds

Methanethiol (CH₃SH)

Key Differences :

  • Structure : Methanethiol is a simple aliphatic thiol, lacking the indazole moiety present in the target compound.
  • Reactivity : Both compounds exhibit thiol-specific reactions, such as oxidation to disulfides (e.g., CH₃SH → (CH₃)₂S₂). However, the indazole ring in (1-methyl-1H-indazol-3-yl)methanethiol may stabilize the thiol group, reducing spontaneous oxidation compared to methanethiol .
  • Biological Interactions : Methanethiol is metabolized by methanethiol oxidase (MTO) in microorganisms like Methylacidiphilum fumariolicum SolV, producing H₂S. The bulkier indazole derivative may resist enzymatic degradation, altering its bioavailability and toxicity .
Property (1-Methyl-1H-indazol-3-yl)methanethiol Methanethiol (CH₃SH)
Molecular Weight ~178 g/mol (estimated) 48.1 g/mol
pKa (Thiol group) ~10–11 (estimated) 10.4
Oxidation Product Disulfide-linked indazole dimer Dimethyl disulfide
Enzymatic Degradation Likely resistant Rapid (via MTO)

Benzimidazole Thiol Derivatives

Example: N-(1-Methyl-3-(methylthiocarbonothioyl)-1H-benzo[d]imidazol-2(3H)-ylidene)methanaminium Iodide (Compound 11, ). Key Differences:

  • Core Structure: Benzimidazole vs. indazole.
  • Functional Groups: Compound 11 contains a methylthiocarbonothioyl (-SC(S)SCH₃) group, whereas (1-methyl-1H-indazol-3-yl)methanethiol has a simpler -CH₂SH group. The latter’s thiol is more nucleophilic and prone to redox reactions .
Property (1-Methyl-1H-indazol-3-yl)methanethiol Benzimidazole Derivative (Compound 11)
Reactivity High (free -SH group) Moderate (steric hindrance from -SC(S)SCH₃)
Solubility Moderate in polar solvents Low (due to iodide counterion)
Synthetic Route Alkylation/thiolation Multi-step alkylation and iodination

Methionine (C₅H₁₁NO₂S)

Key Differences :

  • Structure: Methionine is an amino acid with a thioether (-SCH₃) group, contrasting with the thiol (-SH) in the target compound.
  • Function: Methionine serves as a sulfur donor in biosynthesis, while (1-methyl-1H-indazol-3-yl)methanethiol’s thiol may act as a metal ligand or antioxidant.
  • Synthesis: Methionine is produced industrially via methanol thiolation (CH₃OH + H₂S → CH₃SH), a reaction sensitive to catalyst acid-base properties .
Property (1-Methyl-1H-indazol-3-yl)methanethiol Methionine
Sulfur Group Thiol (-SH) Thioether (-SCH₃)
Biological Role Potential drug intermediate Essential amino acid
Industrial Relevance Niche (research) High (agriculture)

Dimethyl Disulfide (CH₃SSCH₃)

Key Differences :

  • Oxidation State : Dimethyl disulfide is the oxidized form of methanethiol, whereas (1-methyl-1H-indazol-3-yl)methanethiol can form a dimeric disulfide.
  • Applications : Dimethyl disulfide is a flavoring agent and pesticide, while the indazole derivative may have pharmaceutical applications due to its heterocyclic core .

Research Findings and Implications

  • Chemical Stability : The indazole ring likely reduces thiol oxidation rates compared to aliphatic thiols like methanethiol, enhancing its suitability for drug design .
  • Synthetic Challenges : Thiolation of indazole derivatives requires precise control to avoid over-alkylation, as seen in benzimidazole synthesis using methyl iodide .

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